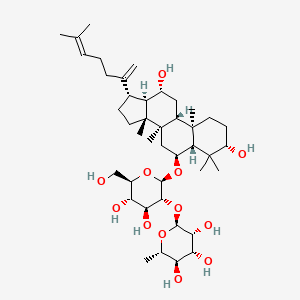

Ginsenoside Rg6

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ginsenoside Rg6 is a rare ginsenoside derived from ginseng, specifically black ginseng. It is a protopanaxatriol-type ginsenoside known for its significant immunosuppressive and anti-inflammatory properties . Ginsenosides are the active components in ginseng, which have been used in traditional medicine for centuries due to their various health benefits.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Ginsenoside Rg6 can be synthesized through enzymatic transformation methods. This involves the specific hydrolysis of the side chain glycogroups of ginsenosides by glycosidases from microbial cultures and plant extraction . For instance, ginsenoside Rg2 can be transformed into this compound by dehydration in the side chain of C17 .

Industrial Production Methods: The industrial production of this compound involves the use of advanced biotechnological techniques. The construction of microbial chassis, mainly in Saccharomyces cerevisiae, has been presented as an effective method for the large-scale production of rare ginsenosides . This method leverages the metabolic engineering of key enzymes involved in the biosynthetic pathways of rare ginsenosides.

Análisis De Reacciones Químicas

Types of Reactions: Ginsenoside Rg6 undergoes various chemical reactions, including dehydration and hydrolysis. For example, the hydrolysis of the rhamnosyl residue at C-6 of this compound can lead to its degradation into ginsenoside Rh4 .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include glycosidases and other enzymes that facilitate the hydrolysis and dehydration processes. The conditions often involve specific pH levels and temperatures that optimize the enzymatic activity.

Major Products Formed: The major products formed from the reactions involving this compound include other ginsenosides such as ginsenoside Rh4 .

Aplicaciones Científicas De Investigación

Anti-Inflammatory Effects

Mechanism of Action

Research indicates that Ginsenoside Rg6 exhibits significant anti-inflammatory properties, particularly in models of sepsis. In a study involving lipopolysaccharide (LPS)-induced sepsis in mice, Rg6 administration resulted in:

- Reduced Mortality : Mice pre-treated with Rg6 showed a mortality rate of less than 10%, compared to over 80% in untreated controls .

- Cytokine Modulation : Rg6 significantly downregulated pro-inflammatory cytokines such as TNF-α and IL-6 while upregulating the anti-inflammatory cytokine IL-10 .

Clinical Implications

The findings suggest that Rg6 could be utilized as a therapeutic agent for conditions characterized by systemic inflammation, such as sepsis and acute respiratory distress syndrome.

Anti-Cancer Properties

Induction of Apoptosis

this compound has been shown to inhibit the proliferation of cancer cells. In vitro studies on human lymphocytoma JK cells revealed:

- Cell Cycle Arrest : Rg6 caused S phase arrest in the cell cycle.

- Apoptosis Induction : Flow cytometry confirmed increased apoptosis rates, with an upregulation of pro-apoptotic proteins (Bax) and downregulation of anti-apoptotic proteins (Bcl-2) .

Potential Applications in Cancer Therapy

These properties highlight Rg6's potential as an adjunctive treatment in cancer therapy, particularly for hematological malignancies.

Antibacterial Activity

Effects on Periodontal Pathogens

Recent studies have demonstrated that this compound possesses antibacterial properties against various pathogens, including those responsible for periodontal disease. Key findings include:

- Inhibition of Pathogen Growth : G-Rg6 effectively reduced the growth of P. gingivalis strains, a major contributor to periodontal disease .

- Mechanism of Action : The compound was found to modulate inflammatory responses in periodontal tissues, enhancing osteoblast differentiation while reducing matrix metalloproteinase (MMP) activity .

Platelet Function Modulation

Thrombus Formation Prevention

this compound has also shown promise in modulating platelet function:

- Inhibition of Platelet Activation : Studies indicate that G-Rg6 can inhibit human platelet activation and thrombus formation, suggesting its potential use as a natural substance for preventing thrombosis .

Summary Table of Applications

Mecanismo De Acción

Ginsenoside Rg6 exerts its effects through the induction of interleukin-10 and microRNA-146a, which are key players in the anti-inflammatory response . It negatively regulates pro-inflammatory responses and severity in vivo, facilitating recovery in conditions such as septic shock and lung damage induced by lipopolysaccharide . The compound inhibits inflammatory signaling pathways, including nuclear factor κB activation and mitogen-activated protein kinases .

Comparación Con Compuestos Similares

Ginsenoside Rg6 is unique among ginsenosides due to its specific protopanaxatriol structure and its significant immunosuppressive properties. Similar compounds include other ginsenosides such as:

Ginsenoside Rg1: Known for its neuroprotective and anti-aging effects.

Ginsenoside Rg2: Can be transformed into this compound through dehydration.

Ginsenoside Rh1: Exhibits anti-inflammatory and antioxidant properties.

Ginsenoside Rh2: Known for its anti-cancer properties.

These compounds share similar structural features but differ in their specific biological activities and therapeutic applications.

Propiedades

Número CAS |

147419-93-0 |

|---|---|

Fórmula molecular |

C42H70O12 |

Peso molecular |

767.0 g/mol |

Nombre IUPAC |

2-[2-[[3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |

InChI |

InChI=1S/C42H70O12/c1-20(2)11-10-12-21(3)23-13-16-41(8)29(23)24(44)17-27-40(7)15-14-28(45)39(5,6)36(40)25(18-42(27,41)9)52-38-35(33(49)31(47)26(19-43)53-38)54-37-34(50)32(48)30(46)22(4)51-37/h11,22-38,43-50H,3,10,12-19H2,1-2,4-9H3 |

Clave InChI |

ZVTVWDXRNMHGNY-UHFFFAOYSA-N |

SMILES isomérico |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@H]3C[C@@]4([C@H](C[C@H]([C@H]5[C@]4(CC[C@@H]5C(=C)CCC=C(C)C)C)O)[C@@]6([C@@H]3C([C@H](CC6)O)(C)C)C)C)CO)O)O)O)O)O |

SMILES canónico |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3CC4(C(CC(C5C4(CCC5C(=C)CCC=C(C)C)C)O)C6(C3C(C(CC6)O)(C)C)C)C)CO)O)O)O)O)O |

melting_point |

173 - 176 °C |

Descripción física |

Solid |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.